2-(3,4-Dichlorophenyl)-1-phenylethanone
Description
2-(3,4-Dichlorophenyl)-1-phenylethanone is a diaryl ketone featuring a phenyl group and a 3,4-dichlorophenyl moiety linked via an ethanone bridge. The 3,4-dichloro substitution pattern enhances its lipophilicity and electronic properties, influencing interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C14H10Cl2O |
|---|---|
Molecular Weight |
265.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-6-10(8-13(12)16)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
IQJKRIZYDXLSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Halogen Substitution
2-(4-Chlorophenyl)-1-phenylethanone (Compound 20)
- Structure : Differs by a single chlorine at the 4-position of the phenyl ring (vs. 3,4-dichloro).
- Synthesis: Prepared via nucleophilic substitution of α-bromoacetophenone with 4-chlorophenol under basic conditions .
- Properties :
- Activity : Reduced antifungal potency compared to 3,4-dichloro derivatives, highlighting the importance of dual halogenation for bioactivity .
2-(2,4-Dichlorophenyl)-1-phenylethanone
- Structure : Dichloro substituents at 2,4-positions.
- Reactivity : Used as a precursor in synthesizing ERK inhibitors, where chlorine positions dictate reaction pathways with heterocycles like imidazole .
- Impact : The 2,4-dichloro configuration may sterically hinder interactions compared to 3,4-substitution, altering biological target engagement.
Halogen Replacement: Bromine vs. Chlorine
- 2-(2,4-Dibromophenyl)-1-phenylethanone: Activity: Replacement of chlorine with bromine in antifungal triazole derivatives reduces potency, likely due to increased steric bulk and altered electronic effects . Electronic Effects: Bromine’s lower electronegativity (vs.
Functional Group Modifications
Sulfonyl and Methanesulfonyl Derivatives
- 1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone (C₁₄H₁₀Cl₂O₃S): Structure: Sulfonyl group replaces the ketone’s methylene bridge. Properties: Higher molecular weight (329.2 g/mol) and polarity compared to the parent ketone. Sulfonyl groups enhance metabolic stability but may reduce membrane permeability .
- 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone: Applications: Methanesulfonyl groups improve solubility in polar solvents, useful in pharmaceutical formulations .
Trifluoroethanone Analogues
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Structure: Trifluoromethyl group replaces the phenyl-ethanone moiety. Impact: The CF₃ group increases electronegativity and lipophilicity, enhancing resistance to oxidative metabolism. However, synthetic complexity rises due to fluorine’s reactivity .
Heterocyclic Derivatives
- 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: Structure: Incorporates a triazole ring and methoxy group. Activity: Triazole rings enable hydrogen bonding, improving target affinity. However, methoxy substitution reduces antifungal efficacy compared to chloro groups .
- (1E)-1-Phenylethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone: Structure: Thiazole ring introduces nitrogen and sulfur atoms.
Ether and Phenoxy Derivatives
- 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone: Structure: Phenoxy group adds an ether linkage. Impact: Increased hydrophobicity and resistance to hydrolysis compared to non-ether analogues, extending half-life in biological systems .
Comparative Data Table
Key Findings and Implications
- Halogen Position: 3,4-Dichloro substitution optimizes bioactivity compared to mono- or 2,4-dichloro isomers .
- Electron-Withdrawing Groups : Chlorine and sulfonyl groups enhance target binding and stability, whereas methoxy or bromine substitutions reduce potency .
- Structural Complexity : Heterocycles (triazole, thiazole) improve binding via hydrogen bonding but may require tailored synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
